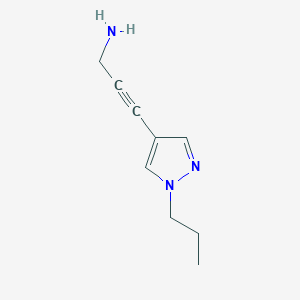![molecular formula C10H11N3O3 B1488721 Acide 6-éthyl-4-méthoxypyrazolo[1,5-a]pyrazine-2-carboxylique CAS No. 2091588-95-1](/img/structure/B1488721.png)
Acide 6-éthyl-4-méthoxypyrazolo[1,5-a]pyrazine-2-carboxylique
Vue d'ensemble
Description
6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol. This compound belongs to the pyrazolopyrazine family and is characterized by its unique structure, which includes a pyrazole ring fused to another pyrazine ring
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a precursor for the synthesis of pharmaceuticals or as a bioactive molecule in drug discovery.
Industry: In industry, 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as ethyl acetoacetate and hydrazine, followed by subsequent modifications to introduce the methoxy and carboxylic acid groups. Reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Mécanisme D'action
The mechanism by which 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for developing its applications in medicine and other fields.
Comparaison Avec Des Composés Similaires
6-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Uniqueness: 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific structural features, such as the presence of an ethyl group and a methoxy group. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-6-5-13-8(9(11-6)16-2)4-7(12-13)10(14)15/h4-5H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACASVFVJWPEJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=N2)C(=O)O)C(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)



![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)

